2-Bromo-3-cyano-5-fluorobenzoic acid
Description
2-Bromo-3-cyano-5-fluorobenzoic acid is a halogenated benzoic acid derivative with a bromine atom at position 2, a cyano group at position 3, and a fluorine atom at position 5 on the aromatic ring.
Properties
IUPAC Name |
2-bromo-3-cyano-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-7-4(3-11)1-5(10)2-6(7)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZYMVMFDDVQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 2-Bromo-3-cyano-5-fluorobenzoic acid involves several synthetic routes and reaction conditions. One common method involves the bromination of 3-cyano-5-fluorobenzoic acid using a bromination reagent such as dibromohydantoin in the presence of sulfuric acid as a solvent . The reaction conditions typically include maintaining a controlled temperature and stirring the reaction mixture for a specific duration to ensure complete bromination.
Another method involves the use of Grignard reagents. For instance, 2,6-dichloro-3-fluorbenzonitrile can be reacted with a Grignard reagent to form an intermediate, which is then subjected to halogen-metal exchange and subsequent reaction with carbon dioxide to yield the target compound . This method is advantageous due to its high yield and simplicity, making it suitable for industrial-scale production.
Chemical Reactions Analysis
2-Bromo-3-cyano-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction Reactions: The cyano group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions where the cyano group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted benzoic acids, while reduction reactions produce amines.
Scientific Research Applications
2-Bromo-3-cyano-5-fluorobenzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyano-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-bromo-3-cyano-5-fluorobenzoic acid with structurally related compounds based on substituent positions, functional groups, and similarity scores derived from the evidence:
Substituent Position and Reactivity
- Halogen Effects: Bromine at position 2 enhances electrophilic substitution resistance compared to analogs like 2-amino-3-chloro-5-fluorobenzoic acid, where the amino group (electron-donating) increases reactivity .
- Cyano vs. Nitro-substituted analogs (e.g., 3-bromo-5-fluoro-2-nitrobenzoic acid) exhibit even higher acidity but reduced stability in reducing environments .
Key Research Findings
Synthetic Challenges: Introducing both bromine and cyano groups on adjacent positions (C2 and C3) may lead to steric hindrance, requiring optimized coupling conditions compared to mono-substituted analogs .
Stability: The compound’s stability under acidic/basic conditions is likely inferior to methyl-substituted analogs due to the electron-withdrawing cyano group, which could promote decarboxylation .
Biological Activity
2-Bromo-3-cyano-5-fluorobenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C8H4BrFNO2
- Molecular Weight : 232.03 g/mol
- Functional Groups : Bromine (Br), Cyano (CN), and Fluorine (F) substituents on a benzoic acid backbone.
These substituents are known to influence the compound's lipophilicity, bioavailability, and overall biological activity.
The mechanism of action for this compound involves its interaction with various biological targets. Research indicates that it may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, potentially resulting in therapeutic effects against various diseases.
Antimicrobial Properties
Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activities. The presence of cyano and fluorine groups enhances these properties by improving solubility and membrane permeability:
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 4-Bromo-3-cyano-5-fluorobenzoic acid | Antifungal | |
| 2-Cyano-5-fluorobenzoic acid | Antiviral |
Anticancer Activity
Research has indicated that similar benzoic acid derivatives possess anticancer properties. For instance, compounds with bromine and cyano groups have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | |
| MCF-7 (breast cancer) | 12.8 | |
| A549 (lung cancer) | 10.6 |
Case Studies
-
Antitumor Activity :
A study explored the effects of this compound on the proliferation of HeLa cells. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.- Method : MTT assay
- Findings : Significant reduction in cell viability at concentrations above 10 µM.
-
Antimicrobial Efficacy :
Another investigation focused on the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity with minimum inhibitory concentrations (MIC) in the low micromolar range.- Method : Broth microdilution method
- Results : MIC values were determined to be 8 µM for S. aureus and 16 µM for E. coli.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
